7-Dodecenal
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Overview
Description
(Z)-7-Dodecen-1-al is an organic compound classified as an unsaturated aldehyde. It is characterized by a double bond located at the seventh carbon atom from the aldehyde group, with the double bond in the Z (cis) configuration. This compound is known for its distinctive odor and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Z)-7-Dodecen-1-al can be synthesized through various methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
In industrial settings, (Z)-7-Dodecen-1-al is often produced through the hydroformylation of 1-dodecene. This process involves the addition of a formyl group to the double bond of 1-dodecene in the presence of a catalyst, usually a rhodium or cobalt complex, under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions
(Z)-7-Dodecen-1-al undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (Z)-7-dodecenoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to (Z)-7-dodecen-1-ol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.
Major Products Formed
Oxidation: (Z)-7-Dodecenoic acid.
Reduction: (Z)-7-Dodecen-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-7-Dodecen-1-al has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its role as a pheromone in certain insect species, influencing their behavior and mating patterns.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its use as an antimicrobial agent.
Industry: It is widely used in the fragrance industry due to its pleasant odor, and in the production of flavoring agents.
Mechanism of Action
The mechanism by which (Z)-7-Dodecen-1-al exerts its effects varies depending on its application. In biological systems, it acts as a pheromone by binding to specific receptors in the olfactory system of insects, triggering a behavioral response. The molecular targets and pathways involved include olfactory receptor neurons and signal transduction pathways that lead to changes in behavior.
Comparison with Similar Compounds
Similar Compounds
(E)-7-Dodecen-1-al: The E (trans) isomer of (Z)-7-Dodecen-1-al, which has different olfactory properties and biological activities.
(Z)-9-Dodecen-1-al: Another unsaturated aldehyde with the double bond at the ninth carbon, used in similar applications but with distinct properties.
(Z)-11-Dodecen-1-al: Similar structure with the double bond at the eleventh carbon, also used in the fragrance industry.
Uniqueness
(Z)-7-Dodecen-1-al is unique due to its specific double bond position and configuration, which confer distinct chemical and biological properties. Its role as a pheromone in certain insect species and its widespread use in the fragrance industry highlight its importance and versatility.
Properties
Molecular Formula |
C12H22O |
---|---|
Molecular Weight |
182.30 g/mol |
IUPAC Name |
dodec-7-enal |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-6,12H,2-4,7-11H2,1H3 |
InChI Key |
HTUHYXDEKCWDCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCCCC=O |
Origin of Product |
United States |
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